N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide
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Description
N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14567842 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has demonstrated the antibacterial efficacy of compounds derived from 4-hydroxy-chromen-2-one, which shares a structural similarity to N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide. These compounds exhibit significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesis of these compounds and their characterization through methods like IR spectra and NMR spectroscopy provide a foundation for developing novel antibacterial agents (Behrami & Dobroshi, 2019).
Chemical Synthesis and Material Science
Compounds structurally related to this compound have been utilized in chemical synthesis and material science, demonstrating the versatility of these molecules. For instance, the synthesis of benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence illustrates the potential of these compounds in organic synthesis and the development of novel materials. The application of ionic liquids in this synthesis process represents a significant advancement in green chemistry and process optimization, showcasing the broad utility of chromen derivatives (Kemperman et al., 2006).
Photophysical Properties and Sensor Development
The unique fluorescence properties of derivatives such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one underline the potential of these compounds in developing new fluorogenic sensors. These substances exhibit almost no fluorescence in aprotic solvents but fluoresce strongly in protic solvents, indicating their application in environmental sensing and molecular probes. This remarkable sensitivity to solvent polarity opens avenues for research into novel sensor development (Uchiyama et al., 2006).
Properties
IUPAC Name |
3-[[[benzyl(methyl)sulfamoyl]amino]methyl]-8-methoxy-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-21(13-15-7-4-3-5-8-15)26(22,23)20-12-16-11-17-9-6-10-18(24-2)19(17)25-14-16/h3-10,16,20H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSLMLFRHSZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)NCC2CC3=C(C(=CC=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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